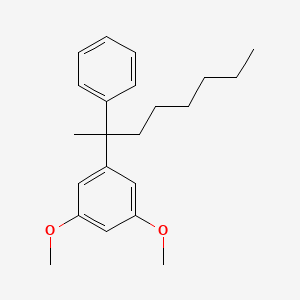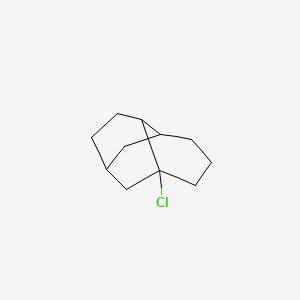
1-Chlorodecahydro-1,6-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorodecahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H17Cl. It is a chlorinated derivative of decahydro-1,6-methanonaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Chlorodecahydro-1,6-methanonaphthalene typically involves the chlorination of decahydro-1,6-methanonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Chlorodecahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chlorodecahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chlorodecahydro-1,6-methanonaphthalene involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparación Con Compuestos Similares
1-Chlorodecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The non-chlorinated parent compound.
Other Chlorinated Derivatives: Compounds with different positions of chlorination or multiple chlorine atoms.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
61059-32-3 |
|---|---|
Fórmula molecular |
C11H17Cl |
Peso molecular |
184.70 g/mol |
Nombre IUPAC |
3-chlorotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17Cl/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
Clave InChI |
FIYWCUGYNRCYNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CCC2C(C1)(C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



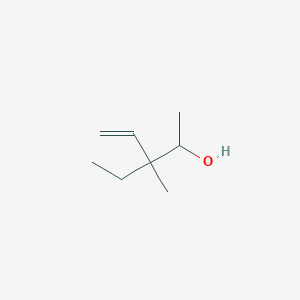

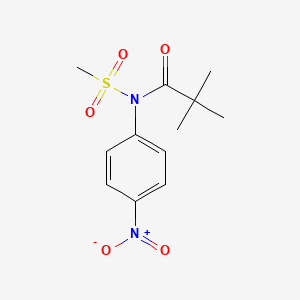


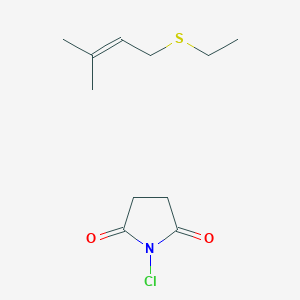
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)


